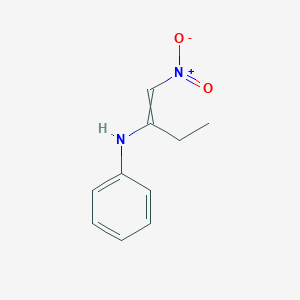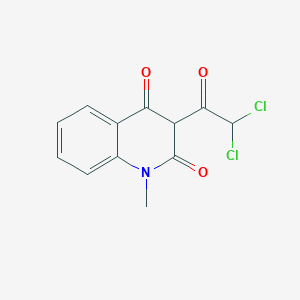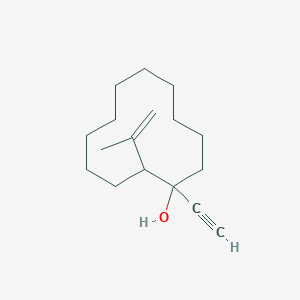
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is an organic compound that belongs to the class of cyclododecanols. This compound features a cyclododecane ring substituted with an ethynyl group and a prop-1-en-2-yl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclododecanone with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures. The resulting intermediate is then subjected to a reduction reaction using lithium aluminum hydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The ethynyl and prop-1-en-2-yl groups can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s ethynyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. Additionally, the prop-1-en-2-yl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynylcyclododecan-1-ol: Lacks the prop-1-en-2-yl group, resulting in different chemical properties and reactivity.
2-(Prop-1-en-2-yl)cyclododecan-1-ol: Lacks the ethynyl group, affecting its chemical behavior and applications.
1-Ethynyl-2-(prop-1-en-2-yl)cyclohexanol: Contains a smaller cyclohexane ring, leading to differences in steric and electronic effects.
Uniqueness
1-Ethynyl-2-(prop-1-en-2-yl)cyclododecan-1-ol is unique due to the presence of both ethynyl and prop-1-en-2-yl groups on a cyclododecane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
92975-53-6 |
|---|---|
Molekularformel |
C17H28O |
Molekulargewicht |
248.4 g/mol |
IUPAC-Name |
1-ethynyl-2-prop-1-en-2-ylcyclododecan-1-ol |
InChI |
InChI=1S/C17H28O/c1-4-17(18)14-12-10-8-6-5-7-9-11-13-16(17)15(2)3/h1,16,18H,2,5-14H2,3H3 |
InChI-Schlüssel |
PLECNYCVZCLXJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCCCCCCCCCC1(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




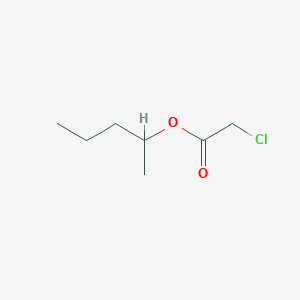

![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)
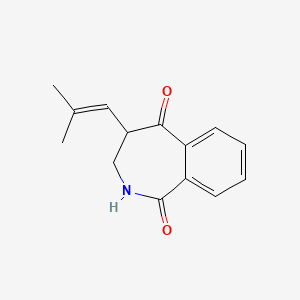


![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)
